Spectroscopic Data for (E)-(4-Butylstyryl)boronic acid: An In-depth Technical Guide
Spectroscopic Data for (E)-(4-Butylstyryl)boronic acid: An In-depth Technical Guide
Introduction
(E)-(4-Butylstyryl)boronic acid is a member of the styrylboronic acid class of organic compounds, which are characterized by a boronic acid functional group attached to a styrene core. These molecules are of significant interest to researchers in medicinal chemistry and materials science due to their versatile reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and their potential as building blocks for the synthesis of complex organic molecules with desirable electronic and photophysical properties. The butyl substituent on the phenyl ring enhances the lipophilicity of the molecule, which can be advantageous in certain biological applications and can influence its solubility in organic solvents.
Molecular Structure and Key Spectroscopic Features
The structure of (E)-(4-Butylstyryl)boronic acid features several key functionalities that give rise to its characteristic spectroscopic signature: a 1,4-disubstituted benzene ring, a trans-configured carbon-carbon double bond (styrene moiety), a butyl group, and a boronic acid group. Each of these components will be interrogated using a suite of spectroscopic techniques.
Caption: Molecular structure of (E)-(4-Butylstyryl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (E)-(4-Butylstyryl)boronic acid, ¹H, ¹³C, and ¹¹B NMR will provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electronic environment of the protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Ar-H (ortho to styryl) | ~7.5 | d | 2H | ~8.0 |
| Ar-H (ortho to butyl) | ~7.2 | d | 2H | ~8.0 |
| Vinylic-H (alpha to B) | ~6.2 | d | 1H | ~18.0 (trans) |
| Vinylic-H (beta to B) | ~7.4 | d | 1H | ~18.0 (trans) |
| B(OH)₂ | variable (4.5-8.0) | br s | 2H | - |
| -CH₂- (benzylic) | ~2.6 | t | 2H | ~7.6 |
| -CH₂- | ~1.6 | sextet | 2H | ~7.5 |
| -CH₂- | ~1.3 | sextet | 2H | ~7.5 |
| -CH₃ | ~0.9 | t | 3H | ~7.3 |
Interpretation and Rationale
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Aromatic Protons: The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing styrylboronic acid group will be deshielded and appear at a lower field (~7.5 ppm) compared to the protons ortho to the electron-donating butyl group (~7.2 ppm).
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Vinylic Protons: The two vinylic protons will exhibit a large coupling constant (~18 Hz), which is characteristic of a trans configuration. The proton beta to the boron atom is more deshielded due to its proximity to the aromatic ring.
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Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet and may exchange with D₂O.
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Butyl Protons: The protons of the butyl group will show the expected splitting patterns (triplet, sextet, sextet, triplet) and integrations. The benzylic protons will be the most deshielded.
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-B | ~140 (often broad or unobserved) |
| C=C (alpha to B) | ~120 |
| C=C (beta to B) | ~145 |
| Aromatic C (quaternary, attached to styryl) | ~135 |
| Aromatic C (quaternary, attached to butyl) | ~145 |
| Aromatic CH | ~128-130 |
| -CH₂- (benzylic) | ~35 |
| -CH₂- | ~33 |
| -CH₂- | ~22 |
| -CH₃ | ~14 |
Interpretation and Rationale
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Carbon-Boron Signal: The carbon atom directly attached to the boron atom often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation of the ¹¹B nucleus.
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Alkene and Aromatic Carbons: The sp² hybridized carbons of the alkene and aromatic ring will appear in the range of 120-150 ppm.
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Alkyl Carbons: The sp³ hybridized carbons of the butyl group will appear in the upfield region of the spectrum (14-35 ppm).
¹¹B NMR Spectroscopy
¹¹B NMR is a specific technique for observing the boron nucleus. It provides information about the coordination state and electronic environment of the boron atom.
Predicted ¹¹B NMR Data
| Boron | Predicted Chemical Shift (ppm) |
| B(OH)₂ | ~28-33 |
Interpretation and Rationale
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The chemical shift for tricoordinate boronic acids typically falls in the range of +28 to +33 ppm relative to BF₃·OEt₂. This downfield shift is characteristic of an sp²-hybridized boron atom with an empty p-orbital. The presence of the conjugated styryl group is expected to result in a chemical shift towards the lower end of this range.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretching (hydrogen-bonded) |
| 3080-3010 | Medium | C-H stretching (aromatic and vinylic) |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| 1625 | Medium | C=C stretching (vinylic) |
| 1600, 1500 | Medium | C=C stretching (aromatic) |
| 1380-1320 | Strong | B-O stretching |
| 965 | Strong | C-H out-of-plane bending (trans-alkene) |
| 830 | Strong | C-H out-of-plane bending (1,4-disubstituted aromatic) |
Interpretation and Rationale
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O-H Stretch: A broad and strong absorption in the 3600-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretching of the boronic acid group.
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C-H Stretches: Absorptions above 3000 cm⁻¹ are indicative of sp² C-H bonds (aromatic and vinylic), while those below 3000 cm⁻¹ correspond to sp³ C-H bonds (aliphatic).
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C=C Stretches: The C=C stretching vibrations for the vinyl and aromatic groups will appear in the 1625-1500 cm⁻¹ region.
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B-O Stretch: A strong band between 1380 and 1320 cm⁻¹ is characteristic of the B-O single bond stretch.
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Out-of-Plane Bending: The strong absorption around 965 cm⁻¹ is a diagnostic peak for a trans-substituted alkene. The band around 830 cm⁻¹ is characteristic of a 1,4-disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, dehydration to form the boroxine (cyclic trimer anhydride) is a common phenomenon, especially under thermal conditions, which can be observed in the mass spectrum.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 204.13, corresponding to the molecular formula C₁₂H₁₇BO₂. The isotopic pattern of boron (¹⁰B, ~20%; ¹¹B, ~80%) should be observable.
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Key Fragments:
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[M - H₂O]⁺: m/z = 186 (loss of one water molecule)
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[M - 2H₂O]⁺: m/z = 168 (loss of two water molecules)
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[M - C₄H₉]⁺: m/z = 147 (loss of the butyl group)
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Boroxine formation: A peak corresponding to the trimeric anhydride (boroxine) may be observed at higher mass, especially with certain ionization techniques or at higher concentrations.
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Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
Caption: Workflow for LC-MS Analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the styryl system in (E)-(4-Butylstyryl)boronic acid will result in a strong UV absorbance.
Predicted UV-Vis Data
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λ_max: A strong absorption maximum (λ_max) is expected in the range of 280-320 nm in a non-polar solvent. This absorption corresponds to the π → π* transition of the conjugated styryl system. The position of the λ_max can be influenced by the solvent polarity.
Conclusion
This technical guide provides a comprehensive spectroscopic profile of (E)-(4-Butylstyryl)boronic acid, grounded in established principles and data from closely related analogs. By understanding the expected spectroscopic data and the rationale behind it, researchers can confidently characterize this molecule and utilize it in their synthetic endeavors. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the integrity and reproducibility of their scientific work.
References
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Kong, Y., Edler, M. C., Hamel, E., et al. (2024). Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents. Bioorganic & Medicinal Chemistry, 116, 117999. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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University of California, Davis. Infrared Spectroscopy Table. [Link]
